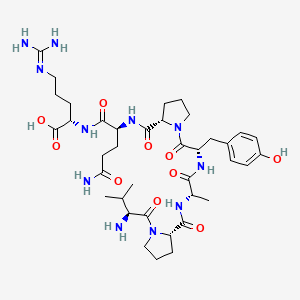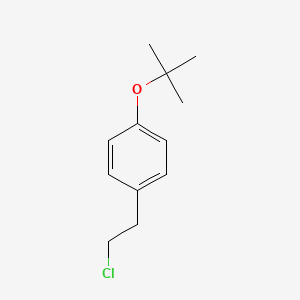![molecular formula C13H18SSe B12558186 {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene CAS No. 144937-47-3](/img/structure/B12558186.png)
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is an organoselenium compound characterized by the presence of both selenium and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene typically involves the reaction of 2-(methylsulfanyl)ethenylbenzene with a selenium-containing reagent. One common method is the nucleophilic substitution reaction where 2-(methylsulfanyl)ethenylbenzene reacts with 2-methylpropylselenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their original forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: The original selenium and sulfur-containing compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene serves as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in the preparation of selenium-containing pharmaceuticals and materials.
Biology and Medicine
The compound’s potential antioxidant properties are of interest in medicinal chemistry. Selenium-containing compounds are known for their ability to scavenge free radicals, and this compound may be explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry
In the materials science field, this compound can be used in the development of novel materials with enhanced electronic and optical properties. Its incorporation into polymers and other materials can improve their performance in various applications.
Mecanismo De Acción
The mechanism by which {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene exerts its effects involves the interaction of its selenium and sulfur atoms with biological molecules. Selenium can form selenoproteins that play a role in antioxidant defense, while sulfur can participate in redox reactions. The compound may target specific enzymes and pathways involved in oxidative stress and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)ethenylbenzene: Lacks the selenium atom, making it less reactive in certain chemical reactions.
2-[(2-Methylpropyl)selanyl]ethenylbenzene: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethane: Similar but with a saturated carbon chain, which may influence its chemical properties.
Uniqueness
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is unique due to the presence of both selenium and sulfur atoms, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Propiedades
Número CAS |
144937-47-3 |
|---|---|
Fórmula molecular |
C13H18SSe |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
[2-(2-methylpropylselanyl)-2-methylsulfanylethenyl]benzene |
InChI |
InChI=1S/C13H18SSe/c1-11(2)10-15-13(14-3)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
Clave InChI |
BPUXOVNFISJYQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Se]C(=CC1=CC=CC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)


![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)

![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)


![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
